molecular formula C16H35N B14598977 N-Ethyl-N-methyltridecan-1-amine CAS No. 59570-03-5

N-Ethyl-N-methyltridecan-1-amine

Cat. No.: B14598977
CAS No.: 59570-03-5
M. Wt: 241.46 g/mol
InChI Key: CHYBOJUEYDCEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-methyltridecan-1-amine is a tertiary amine characterized by the presence of an ethyl group, a methyl group, and a tridecyl chain attached to the nitrogen atom. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with alkyl or aryl groups. Tertiary amines, like this compound, have three organic substituents attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyltridecan-1-amine can be achieved through nucleophilic substitution reactions. One common method involves the reaction of tridecyl bromide with N-ethyl-N-methylamine under basic conditions. The reaction proceeds as follows:

    Reactants: Tridecyl bromide and N-ethyl-N-methylamine.

    Conditions: The reaction is typically carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.

    Mechanism: The nucleophilic nitrogen of N-ethyl-N-methylamine attacks the electrophilic carbon of tridecyl bromide, displacing the bromide ion and forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyltridecan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the amine is less common but can be achieved using strong reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, forming new amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: Corresponding secondary or primary amines (less common).

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

N-Ethyl-N-methyltridecan-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyltridecan-1-amine depends on its specific application. In biological systems, it may interact with cellular membranes, proteins, or enzymes, altering their function. The nitrogen atom’s lone pair of electrons can participate in hydrogen bonding or coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyldodecylamine: Similar structure but with two methyl groups and a dodecyl chain.

    N-Ethyl-N-methylhexadecylamine: Similar structure but with a hexadecyl chain.

    N,N-Diethyltridecylamine: Similar structure but with two ethyl groups.

Uniqueness

N-Ethyl-N-methyltridecan-1-amine is unique due to its specific combination of an ethyl group, a methyl group, and a tridecyl chain. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

59570-03-5

Molecular Formula

C16H35N

Molecular Weight

241.46 g/mol

IUPAC Name

N-ethyl-N-methyltridecan-1-amine

InChI

InChI=1S/C16H35N/c1-4-6-7-8-9-10-11-12-13-14-15-16-17(3)5-2/h4-16H2,1-3H3

InChI Key

CHYBOJUEYDCEBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCN(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.